molecular formula C13H10INO B1392183 3-(4-Iodobenzoyl)-4-methylpyridine CAS No. 1187171-73-8

3-(4-Iodobenzoyl)-4-methylpyridine

Cat. No.: B1392183
CAS No.: 1187171-73-8
M. Wt: 323.13 g/mol
InChI Key: VMJAUCBEVDEUKO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(4-Iodobenzoyl)-4-methylpyridine” would likely involve a benzoyl group attached to a pyridine ring. For example, 4-Iodobenzoyl chloride has a molecular formula of C7H4ClIO .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For instance, 4-Iodobenzoyl chloride has a molecular weight of 266.464 Da and is considered hazardous .

Scientific Research Applications

Hydrogen Bonded Supramolecular Association

Research involving 2-amino-4-methylpyridinium with various benzoic acids highlights the significance of hydrogen-bonded supramolecular associations. These associations form intricate 1D-3D framework structures due to various non-covalent interactions, which could be pertinent to the study of 3-(4-Iodobenzoyl)-4-methylpyridine (Khalib et al., 2014).

Supramolecular Architecture in Organic Salts

The study of the molecular structure of organic acid-base salts, including those derived from 2-amino-6-methylpyridine, sheds light on the supramolecular architecture and the role of noncovalent interactions in crystal packing. This could be relevant for exploring the structural properties of this compound (Thanigaimani et al., 2015).

Room-Temperature Synthesis Techniques

A study demonstrating a room-temperature, one-pot synthesis technique for 3-aryl imidazo[1,2-a]pyridines, using 2-amino-4-methylpyridine, could provide insights into novel synthesis methods for related compounds like this compound (Lee & Park, 2015).

Electrophoretic Separation Optimization

Research on the electrophoretic separation of methylpyridines, including 4-methylpyridine, is relevant to the analytical chemistry of related compounds. Understanding the relationship between pH and separation could aid in the analysis of this compound (Wren, 1991).

Crystal Structure Redetermination

A redetermination of the crystal structure involving 4-methylpyridine highlights the importance of accurate structural analysis in the field of crystallography, which can be applied to the study of this compound (Fábry, 2017).

Heterocyclic Compound Interactions

The interactions of heterocyclic compounds like 2-methylpyridine in catalytic processes, as studied by Egorova and Prins (2006), could provide a framework for understanding how this compound might behave in similar settings (Egorova & Prins, 2006).

Spin-Crossover Iron(II) Complexes

The study of one-dimensional spin-crossover iron(II) complexes bridged by imidazole-pyridine NH...N hydrogen bonds involving 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine can provide insights into the potential coordination chemistry and magnetic properties of this compound (Nishi et al., 2010).

Properties

IUPAC Name

(4-iodophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-6-7-15-8-12(9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJAUCBEVDEUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254960
Record name (4-Iodophenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187171-73-8
Record name (4-Iodophenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Iodophenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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